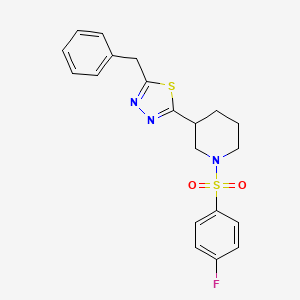

2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group, a piperidine ring, and a fluorophenylsulfonyl group, making it a molecule of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated piperidine derivative reacts with the thiadiazole intermediate.

Attachment of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a fluorophenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The electron-deficient thiadiazole ring undergoes nucleophilic substitution at the 5-position, while the sulfonyl group stabilizes adjacent leaving groups:

-

Amination : Reacts with ammonia or primary amines to form 5-amino derivatives .

-

Thiol displacement : Thiols replace the sulfonyl or benzyl groups under basic conditions .

Table 2: Nucleophilic Substitution Examples

Electrophilic Aromatic Substitution

The benzyl and 4-fluorophenyl groups participate in electrophilic reactions:

-

Nitration : The fluorophenyl ring undergoes nitration at the meta position due to electron-withdrawing effects of the sulfonyl group .

-

Halogenation : Bromination occurs selectively on the benzyl ring under FeBr<sub>3</sub> catalysis .

Table 3: Electrophilic Reaction Data

Redox Reactions

The thiadiazole ring and sulfonyl group exhibit distinct redox behaviors:

-

Oxidation : The sulfur atom in the thiadiazole oxidizes to sulfoxide or sulfone derivatives using H<sub>2</sub>O<sub>2</sub>/AcOH .

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the thiadiazole ring to a dihydrothiazole .

Hydrolysis and Stability

-

Acidic Hydrolysis : The thiadiazole ring cleaves in concentrated HCl, yielding thiourea and carboxylic acid derivatives .

-

Basic Stability : Resists hydrolysis in NaOH (up to pH 12) due to the electron-withdrawing sulfonyl group .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Ullmann couplings via halogenated intermediates:

-

Suzuki Coupling : Aryl boronic acids couple at the 5-position using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst .

-

Ullmann Reaction : Forms biaryl derivatives with CuI/phenanthroline .

Coordination Chemistry

The sulfur and nitrogen atoms act as ligands for transition metals:

-

Cu(II) Complexes : Forms octahedral complexes with enhanced antimicrobial activity .

-

Fe(III) Complexes : Exhibits catalytic activity in oxidation reactions .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Key Characteristics

- Molecular Formula : C22H20F2N6O3S

- IUPAC Name : 2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit potent antimicrobial properties. For instance, a study synthesized various 1,3,4-thiadiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that the incorporation of the thiadiazole moiety is crucial for enhancing antimicrobial efficacy .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound ID | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| A1 | Staphylococcus aureus | 18 |

| A2 | Escherichia coli | 15 |

| A3 | Pseudomonas aeruginosa | 12 |

| A4 | Bacillus cereus | 14 |

Anticancer Applications

The compound has shown promising anticancer activity in various studies. Research indicates that derivatives containing the thiadiazole nucleus can inhibit tumor growth by disrupting microtubule dynamics and inducing apoptosis in cancer cells. For example, a recent investigation highlighted the potential of 1,3,4-thiadiazole derivatives in targeting specific cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) through molecular docking studies .

Case Study: Anticancer Efficacy

In vitro studies on the anticancer effects of this compound revealed that it significantly reduced cell viability in HepG-2 cells compared to standard chemotherapeutics like cisplatin. The structure-activity relationship analysis suggested that modifications on the piperidine ring could enhance its potency against cancer cells .

Anti-inflammatory Properties

The anti-inflammatory potential of the compound has been explored in various experimental models. Studies indicate that thiadiazole derivatives can inhibit inflammatory mediators such as cytokines and prostaglandins. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) activation pathways, leading to reduced inflammation .

Table 2: Anti-inflammatory Activity

| Compound ID | Inflammatory Model | Effectiveness (%) |

|---|---|---|

| B1 | Carrageenan-induced paw edema | 75 |

| B2 | LPS-stimulated macrophages | 68 |

| B3 | TNF-alpha induced inflammation | 70 |

Mecanismo De Acción

The mechanism of action of 2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Benzyl-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

- 2-Benzyl-5-(1-((4-methylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

- 2-Benzyl-5-(1-((4-nitrophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

Uniqueness

The presence of the fluorophenylsulfonyl group in 2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.

Actividad Biológica

2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a synthetic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole core linked to a benzyl group and a sulfonyl-substituted piperidine ring . This unique structure contributes to its potential biological activities.

| Component | Description |

|---|---|

| Thiadiazole | Five-membered ring containing nitrogen and sulfur |

| Benzyl Group | Aromatic hydrocarbon that enhances lipophilicity |

| Piperidine | Saturated nitrogen-containing ring that may influence receptor interactions |

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Thiadiazole derivatives have shown significant anticancer properties. Studies suggest that compounds with this scaffold can inhibit DNA synthesis and affect cell division in cancer cells. For instance, derivatives have demonstrated IC50 values indicating effective cytotoxicity against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) .

- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory activity. Thiadiazole derivatives interact with inflammatory pathways, potentially inhibiting cytokine production and modulating immune responses .

- Antimicrobial Properties : Thiadiazoles are known for their broad-spectrum antimicrobial activities. Research indicates that these compounds can effectively combat bacterial and fungal infections .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : The thiadiazole moiety can interact with various enzymes involved in cell cycle regulation and inflammation.

- DNA Interaction : Some studies suggest that thiadiazoles can intercalate with DNA, disrupting replication processes crucial for cancer cell proliferation.

- Receptor Modulation : The piperidine component may facilitate interactions with neurotransmitter receptors or other biological targets, influencing neurological pathways .

Case Studies

Several studies have documented the effects of thiadiazole derivatives:

- A study evaluated a series of thiadiazole compounds for their anticancer activity against different cell lines. The results indicated that modifications in the substituents significantly influenced their potency .

- Another investigation into the anti-inflammatory properties highlighted how certain thiadiazoles reduced inflammatory markers in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases .

Propiedades

IUPAC Name |

2-benzyl-5-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2S2/c21-17-8-10-18(11-9-17)28(25,26)24-12-4-7-16(14-24)20-23-22-19(27-20)13-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGBVGAVUHMMEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C3=NN=C(S3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.